molecular formula C4H3Cl3N2O B14528121 3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole CAS No. 62642-49-3

3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole

Cat. No.: B14528121
CAS No.: 62642-49-3
M. Wt: 201.43 g/mol
InChI Key: VXVZXHXHALWIPC-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chloromethyl and dichloromethyl groups attached to the oxadiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl and dichloromethyl precursors with an oxadiazole ring-forming reagent. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl and dichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-oxadiazole: Similar structure but with different substitution patterns.

    4-(Dichloromethyl)-1,2,5-thiadiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

    3-(Bromomethyl)-4-(dichloromethyl)-1,2,5-oxadiazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole is unique due to the presence of both chloromethyl and dichloromethyl groups, which impart distinct reactivity and chemical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

62642-49-3

Molecular Formula

C4H3Cl3N2O

Molecular Weight

201.43 g/mol

IUPAC Name

3-(chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole

InChI

InChI=1S/C4H3Cl3N2O/c5-1-2-3(4(6)7)9-10-8-2/h4H,1H2

InChI Key

VXVZXHXHALWIPC-UHFFFAOYSA-N

Canonical SMILES

C(C1=NON=C1C(Cl)Cl)Cl

Origin of Product

United States

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